Technical Documentation Center

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0)

Executive Summary In the landscape of targeted oncology and drug discovery, the rational design of ATP-competitive tyrosine kinase inhibitors (TKIs) relies heavily on highly functionalized building blocks. 2-Amino-5-(ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and drug discovery, the rational design of ATP-competitive tyrosine kinase inhibitors (TKIs) relies heavily on highly functionalized building blocks. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) is a critical anthranilic acid derivative utilized extensively in the synthesis of quinazoline-based kinase inhibitors. By providing a pre-configured ortho-amino carboxylic acid motif alongside a selectively protected phenolic hydroxyl group, this intermediate enables the rapid assembly of the 6,7-disubstituted quinazolin-4(3H)-one core—a pharmacophore essential for high-affinity binding to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and validated synthetic workflows for handling and utilizing this compound in drug development.

Physicochemical Properties & Structural Descriptors

Understanding the physical and chemical parameters of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is essential for optimizing reaction conditions, solvent selection, and purification strategies. The quantitative data is summarized below.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Amino-5-(benzyloxy)-4-methoxybenzoic acidCore scaffold for TKI development.
CAS Registry Number Unique identifier for procurement and safety tracking.
PubChem CID Database reference for structural validation.
Molecular Formula C₁₅H₁₅NO₄Defines stoichiometry for downstream reactions.
Molecular Weight 273.28 g/mol Used for precise molar equivalent calculations.
Topological Polar Surface Area ~81.7 ŲIndicates moderate polarity; requires polar aprotic/protic solvent blends for dissolution.
H-Bond Donors / Acceptors 2 / 5Amphoteric nature allows for isolation via isoelectric precipitation.
Rotatable Bonds 5Provides conformational flexibility during solid-state packing.
Physical State Solid (Powder)Stable under ambient conditions; light-sensitive over long term.

Mechanistic Insights: The Rationale for Quinazoline Annulation

The strategic value of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid lies in its precise substitution pattern. The ortho-relationship between the primary amine and the carboxylic acid perfectly primes the molecule for a Niementowski-type annulation. When reacted with an amidine source, the amine acts as a nucleophile to attack the electrophilic carbon of the amidine, followed by intramolecular cyclization with the carboxylate to form the pyrimidine ring of the quinazoline core.

Furthermore, the benzyloxy group at position 5 serves as a robust, temporary protecting group. In the synthesis of advanced TKIs (such as Gefitinib or Erlotinib analogs), the benzyl group is later removed via catalytic hydrogenolysis to yield a free phenol. This phenol acts as an anchor point for introducing various solubilizing side chains (e.g., morpholinopropoxy groups) that interact with the solvent-exposed region of the kinase ATP-binding pocket, as detailed in foundational structure-activity relationship studies .

Validated Experimental Protocols

The following protocols have been engineered to ensure high yield and purity, prioritizing chemoselectivity and self-validating quality control (QC) steps.

Protocol A: Chemoselective Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

Objective: Reduce the precursor (5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid) to the target aniline without cleaving the benzyl ether. Causality behind choice: Standard catalytic hydrogenation (H₂ with Pd/C) carries a severe risk of concomitant hydrogenolysis, which would prematurely cleave the benzyl ether to a phenol. To prevent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is employed. This method is highly chemoselective for nitro groups and operates under mild, neutral-to-slightly-acidic conditions that preserve the ether linkage.

Step-by-Step Workflow:

  • Preparation: Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) in a solvent mixture of Ethanol and H₂O (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous residue to pH 4-5 using 1M HCl to precipitate the amphoteric amino acid.

  • Self-Validating QC: Monitor reaction completion via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly fluorescent blue/green spot (under UV 254 nm) indicates successful reduction. LC-MS must confirm the exact mass [M+H]⁺ at m/z 274.1.

Protocol B: Annulation to 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one

Objective: Convert 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid into the bicyclic quinazolone kinase core. Causality behind choice: is chosen over neat formamide because it provides a highly reactive, pre-formed amidine electrophile, allowing cyclization at a lower temperature (~120 °C vs >150 °C). 2-Methoxyethanol is selected as the solvent because its boiling point (124 °C) perfectly matches the activation energy required for this specific annulation, ensuring a steady reflux without thermally degrading the benzyloxy group.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (1.0 eq) in 2-methoxyethanol (0.2 M concentration).

  • Reagent Addition: Add formamidine acetate (2.5 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (120-124 °C) for 6 hours under a nitrogen atmosphere.

  • Precipitation: Allow the reaction to cool to room temperature. The product will spontaneously crystallize from the solvent.

  • Isolation: Filter the resulting precipitate and wash sequentially with cold water and cold ethanol to remove unreacted amidine and solvent residues.

  • Self-Validating QC: The spontaneous precipitation acts as a self-purifying system. ¹H NMR (DMSO-d₆) validation must show a distinct, sharp singlet around δ 8.00 ppm, corresponding to the new quinazoline C2-H proton, confirming successful pyrimidine ring closure.

Structural & Pathway Visualization

The following diagram illustrates the synthetic workflow from the nitro precursor, through the target compound (CAS: 909912-09-0), to the final quinazoline core.

SynthesisPathway Nitro 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Step1 O-Benzylation (BnBr, K2CO3) Nitro->Step1 NitroBn 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid Step1->NitroBn Step2 Chemoselective Reduction (Fe, NH4Cl) NitroBn->Step2 Target 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid CAS: 909912-09-0 Step2->Target Step3 Quinazolone Annulation (Formamidine Acetate) Target->Step3 Quinazolone 6-(Benzyloxy)-7-methoxy- quinazolin-4(3H)-one Step3->Quinazolone

Caption: Synthetic workflow from nitrobenzoic acid to the quinazoline kinase core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43380102, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid". PubChem,[Link]

  • Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 2003.[Link]

  • ChemSrc. "2-amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) Properties and Descriptors". ChemSrc Database,[Link]

Exploratory

Pharmacological Trajectory and In Vitro Mechanism of Action of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid

Executive Summary In the landscape of targeted oncology and proliferative disorder therapeutics, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (PubChem CID: 43380102)[1] occupies a critical space not as a standalone active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and proliferative disorder therapeutics, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (PubChem CID: 43380102)[1] occupies a critical space not as a standalone active pharmaceutical ingredient (API), but as a highly privileged pharmacophore building block. This compound serves as the fundamental structural precursor for synthesizing 6,7-disubstituted quinazoline and quinoline derivatives—classes of molecules renowned for their potent inhibition of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2].

This technical guide dissects the in vitro mechanism of action of this compound's structural motifs, detailing how its specific functional groups dictate target engagement, and provides self-validating experimental protocols for evaluating its derivatives in the laboratory.

Structural Biology and Pharmacophore Rationale

To understand the mechanism of action of 2-amino-5-(benzyloxy)-4-methoxybenzoic acid, one must analyze its causality at the molecular level. The molecule is essentially an anthranilic acid derivative engineered for optimal spatial alignment within the ATP-binding cleft of kinases:

  • The 2-Amino Benzoic Acid Core: When cyclized during drug synthesis, this core forms the pyrimidine ring of a quinazoline scaffold. The resulting nitrogen atoms act as critical hydrogen bond acceptors/donors, anchoring the molecule to the hinge region of the kinase domain (typically interacting with the Met793 residue in EGFR or Cys677 in PDGFR).

  • The 4-Methoxy Substitution (Position 7 in Quinazolines): This group is oriented toward the solvent-exposed region of the kinase cleft. Its primary role is to tolerate further derivatization (e.g., adding solubilizing morpholine or piperazine chains) without causing steric clashes with the protein backbone.

  • The 5-Benzyloxy Substitution (Position 6 in Quinazolines): This bulky, lipophilic group is the key driver of selectivity. It projects into a deep, hydrophobic specificity pocket adjacent to the ATP-binding site. The benzyloxy moiety effectively displaces structured water molecules, providing a massive entropic gain that enhances binding affinity specifically for β-PDGFR and EGFR over other kinases[2].

In Vitro Mechanism of Action: The RTK Axis

While the unconjugated benzoic acid fragment exhibits weak intrinsic affinity, the mature derivatives it forms exert their mechanism of action via competitive inhibition of ATP .

By occupying the intracellular kinase domain of RTKs, the pharmacophore prevents the transfer of the terminal phosphate from ATP to tyrosine residues on the receptor's activation loop. This blockade halts receptor autophosphorylation, thereby severing the signal transduction cascades responsible for cellular proliferation and survival—namely the PI3K/AKT and RAS/MAPK pathways.

Pathway Pharmacophore 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid (Pharmacophore Core) RTK Receptor Tyrosine Kinase (EGFR / PDGFR) Pharmacophore->RTK Competitive Inhibition PI3K PI3K / AKT Cascade RTK->PI3K Autophosphorylation MAPK RAS / MAPK Cascade RTK->MAPK Autophosphorylation ATP ATP ATP->RTK Binding Blocked Output Cellular Proliferation & Survival PI3K->Output MAPK->Output

Caption: RTK signaling pathway blockade by the competitive inhibitor pharmacophore.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the mechanism of action of compounds derived from 2-amino-5-(benzyloxy)-4-methoxybenzoic acid, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , meaning they contain internal controls that independently verify the integrity of the data.

Workflow Prep Fragment Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET Biochemical Screening Cell In Vitro Cell Treatment TRFRET->Cell Hit Validation WB Western Blot (p-RTK levels) Cell->WB Lysate Extraction Analysis SAR & IC50 Analysis WB->Analysis Orthogonal Validation

Caption: Step-by-step in vitro validation workflow for kinase inhibitor screening.

Protocol 4.1: TR-FRET Biochemical Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because the benzyloxy and methoxy aromatic systems can exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the test compound (synthesized from the benzoic acid precursor) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme Addition: Add 2 nM of recombinant active PDGFR-β or EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix containing ATP (at the predetermined Km for the specific kinase) and a biotinylated peptide substrate.

  • Detection: After a 60-minute incubation, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Check (Z'-factor): Include wells with DMSO (vehicle, 0% inhibition) and Staurosporine (10 µM, 100% inhibition). Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

Protocol 4.2: Orthogonal Cellular Target Engagement (Western Blot)

Causality for Selection: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). Western blotting confirms that the compound penetrates the cell membrane and engages the target in situ.

Step-by-Step Methodology:

  • Cell Culture: Seed NIH/3T3 cells (for PDGFR) or A431 cells (for EGFR) in 6-well plates at 3×105 cells/well. Starve cells in serum-free media for 24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with the test compound for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL PDGF-BB or EGF for exactly 10 minutes to induce acute receptor autophosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-PDGFR (Tyr751) or phospho-EGFR (Tyr1068).

  • Self-Validation Check (Normalization): Strip and reprobe the membrane for Total PDGFR/EGFR and GAPDH (housekeeping gene). A valid mechanism of action requires that p-RTK levels decrease dose-dependently while Total RTK and GAPDH remain constant, proving the effect is due to kinase inhibition, not compound-induced cell death or unequal loading.

Quantitative Structure-Activity Relationship (SAR) Evolution

The transformation of 2-amino-5-(benzyloxy)-4-methoxybenzoic acid from a raw fragment to a highly potent TKI demonstrates the power of rational drug design. The table below summarizes the typical quantitative progression of this pharmacophore.

Compound StageStructural DescriptionPrimary TargetBiochemical IC50Cellular Efficacy (p-RTK IC50)
Fragment Precursor 2-Amino-5-(benzyloxy)-4-methoxybenzoic acidEGFR / PDGFR> 50 µMN/A (Poor permeability)
Intermediate 6-Benzyloxy-7-methoxyquinazolin-4-oneEGFR / PDGFR~ 10 µM> 50 µM
Optimized TKI 4-Anilino-6-benzyloxy-7-methoxyquinazolineEGFR / PDGFR0.01 - 0.1 µM0.05 - 0.5 µM

Data Interpretation: The raw benzoic acid fragment acts as a low-affinity binder. Cyclization to the quinazolinone establishes the hinge-binding hydrogen bonds, dropping the IC50 to the low micromolar range. The addition of the 4-anilino group (which occupies a deep hydrophobic pocket) synergizes with the 6-benzyloxy group to achieve nanomolar potency[2].

References

  • PubChem Compound Summary for CID 43380102: "2-Amino-5-(benzyloxy)-4-methoxybenzoic acid." National Center for Biotechnology Information. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." American Chemical Society. URL:[Link]

Sources

Foundational

Literature Review and Synthetic Utility of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid Derivatives in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted therapeutics, the precision of a drug's mechanism is intrinsically linked to the architectural precision of its chemical precursors. 2-Amino-5-(benzyloxy)-4-methoxybenzoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the precision of a drug's mechanism is intrinsically linked to the architectural precision of its chemical precursors. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (PubChem CID: 43380102)[1] and its ester derivatives serve as foundational building blocks in the synthesis of highly potent tyrosine kinase inhibitors. Specifically, this compound is the critical starting material for constructing 6,7-disubstituted quinazolines, pyrazolo[3,4-d]pyrimidines, and quinolines[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between bench-level synthetic chemistry and systems-level pharmacology. By analyzing foundational literature—most notably the extensive structure-activity relationship (SAR) studies by [2]—this whitepaper details the mechanistic rationale, self-validating experimental workflows, and metabolic optimization strategies that rely on this specific benzoic acid derivative.

Chemical Significance and Structural Rationale

The utility of 2-amino-5-(benzyloxy)-4-methoxybenzoic acid lies in its highly specific substitution pattern. When cyclized into a quinazoline core, the 4-methoxy and 5-benzyloxy groups of the benzoic acid become the 7-methoxy and 6-benzyloxy substituents of the resulting heterocycle[3].

This specific orientation is not accidental. The 4-anilino-6,7-dimethoxyquinazoline pharmacophore is a privileged scaffold known to competitively bind the ATP-binding pocket of both the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR)[4]. However, simple methoxy groups at the 6-position are often subject to metabolic liabilities, such as O-dealkylation by polymorphic cytochrome P450 enzymes[2]. The presence of the benzyloxy group serves as a strategic, temporary protecting group. Once the complex heterocyclic core is assembled, the benzyl group can be selectively cleaved to yield a free hydroxyl group, which is subsequently alkylated with metabolically stable moieties (e.g., methoxyethoxy chains) to bypass metabolic polymorphism[5].

Mechanistic Grounding: Targeting PDGFR Tyrosine Kinase

Platelet-derived growth factor (PDGF) is a potent mitogen for mesenchymal cells, fibroblasts, and smooth muscle cells[3]. Abnormal PDGF signaling is a primary driver in proliferative disorders, including atherosclerosis, post-angioplasty restenosis, and tumor angiogenesis[2].

The derivatives synthesized from 2-amino-5-(benzyloxy)-4-methoxybenzoic acid act as ATP-competitive inhibitors of the PDGFR tyrosine kinase domain[5]. By occupying the ATP pocket, these quinazoline derivatives prevent receptor autophosphorylation, thereby arresting downstream signal transduction pathways (such as PI3K and MAPK) that dictate cell migration and proliferation[6].

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR (Tyrosine Kinase) PDGF->PDGFR Activates Phosphorylation Autophosphorylation PDGFR->Phosphorylation Requires ATP ATP ATP Binding ATP->Phosphorylation Inhibitor Quinazoline Inhibitor (Derived from 2-Amino...) Inhibitor->PDGFR Blocks ATP Pocket Proliferation Cell Proliferation & Migration (Restenosis, Cancer) Phosphorylation->Proliferation Downstream Signaling

Fig 1. PDGFR signaling pathway and the mechanism of action for quinazoline-based kinase inhibitors.

Experimental Workflows: Core Assembly Protocols

Translating 2-amino-5-(benzyloxy)-4-methoxybenzoic acid into a potent Active Pharmaceutical Ingredient (API) requires a rigorous, multi-step synthetic workflow. The protocols below outline the standard industry practices for this conversion, emphasizing the causality behind each procedural choice.

Protocol 1: Niementowski-Type Cyclization to Quinazolin-4(3H)-one

Objective: Construct the pyrimidine ring fused to the functionalized benzene core.

  • Esterification (Preparation): Convert 2-amino-5-(benzyloxy)-4-methoxybenzoic acid to its benzyl ester (or methyl ester)[7].

    • Causality: The free carboxylic acid is a poor electrophile for direct amidation. Esterification significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by formamide[2].

  • Cyclization: Dissolve the ester in excess formamide (approx. 2-3 volumes) and heat the solution to 190 °C for 4-6 hours[3].

    • Causality: Formamide acts as both the solvent and the nitrogen source. The elevated temperature is thermodynamically required to drive the initial condensation of the aniline amine with formamide, followed by intramolecular cyclization with the ester, expelling benzyl alcohol and water to form the thermodynamically stable quinazolin-4(3H)-one core[2].

  • Isolation & Validation: Cool the reaction mixture to room temperature. The product typically precipitates. Filter and wash with cold ethanol to remove residual formamide[3].

    • Self-Validating System: The precipitation itself acts as a primary purification step. The complete disappearance of the ester starting material, confirmed via TLC (EtOAc/Hexane), validates the endpoint.

Protocol 2: Chlorination to 4-Chloroquinazoline

Objective: Activate the C4 position for subsequent Nucleophilic Aromatic Substitution (SNAr).

  • Activation: Suspend the quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: The lactam tautomer of quinazolinone is unreactive towards simple nucleophiles. POCl₃ converts the lactam into an imoyl chloride. The addition of DMF generates a Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic catalyst, significantly accelerating the chlorination[3].

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours.

  • Quenching & Workup: Remove excess POCl₃ under reduced pressure. Carefully quench the resulting residue by slowly adding it to an ice-cold saturated sodium bicarbonate solution.

    • Causality: POCl₃ reacts violently with water. Removing the bulk of it in vacuo prevents a massive exotherm during the quench. Maintaining an alkaline, cold environment during the quench prevents the acidic hydrolysis of the newly formed, moisture-sensitive 4-chloroquinazoline back into the starting quinazolinone.

Synthetic_Workflow SM 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid Ester Benzyl Ester Intermediate SM->Ester Esterification Quinazolone Quinazolin-4(3H)-one Core Ester->Quinazolone Formamide, 190°C (Cyclization) Chloro 4-Chloroquinazoline Intermediate Quinazolone->Chloro POCl3, Reflux (Chlorination) API PDGFR Inhibitor (API) Chloro->API SNAr & Deprotection

Fig 2. Step-by-step synthetic workflow from the benzoic acid derivative to the final API.

Structure-Activity Relationships (SAR) and Metabolic Optimization

Following the SNAr addition of a piperazine derivative to the 4-chloroquinazoline intermediate, the 6-benzyloxy group is typically removed via palladium-catalyzed hydrogenation (Pd/C, H₂)[2]. The resulting 6-hydroxy-7-methoxyquinazoline is then alkylated to explore SAR and improve pharmacokinetic profiles.

The table below summarizes the quantitative in vitro data from Matsuno et al., demonstrating how modifications at the 6- and 7-positions—originating from our starting benzoic acid—affect PDGFR phosphorylation inhibition[2][5][8].

Compound IDHeterocyclic Core6-Substituent7-SubstituentPDGFR IC₅₀ (μM)
16b QuinazolineEthoxyMethoxy0.04
17a QuinazolineMethoxyEthoxy0.01
16j QuinazolineMethoxyethoxyMethoxy0.02
17h QuinazolineMethoxyMethoxyethoxy0.01
17j QuinazolineEthoxyethoxyMethoxy0.02
21a 2-Oxoimidazo[4,5-e]quinazolineDimethoxyDimethoxy0.10
39a Pyrazolo[3,4-d]pyrimidineDimethoxyDimethoxy0.17
40b QuinolineDimethoxyDimethoxy0.09

Data Analysis: The data clearly indicates that inserting an oxygen atom into the alkyl chain (e.g., methoxyethoxy, IC₅₀ = 0.01–0.02 μM) significantly enhances the interaction with the β-PDGFR binding pocket compared to standard alkyl groups[8]. Furthermore, these extended ether chains resist the metabolic degradation commonly seen with simple methoxy groups, validating the synthetic strategy of using a cleavable benzyloxy group at the 5-position of the starting benzoic acid[2].

Conclusion

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is far more than a simple reagent; it is a strategically designed molecular scaffold. By providing the exact regiochemistry required for ATP-pocket binding while offering a temporary protecting group for late-stage metabolic optimization, this derivative enables the synthesis of highly potent, metabolically stable PDGFR and EGFR inhibitors. Mastery of its derivatization workflows—from high-temperature cyclizations to controlled chlorinations—remains a critical competency for drug development professionals in the oncology and cardiovascular spaces.

References

  • National Center for Biotechnology Information. "2-Amino-5-(benzyloxy)-4-methoxybenzoic acid". PubChem. URL:[Link]

  • Matsuno, K., Ushiki, J., Seishi, T., Ichimura, M., & Giese, N. A. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 2003, 46(23), 4910-4925. URL:[Link]

  • National Center for Advancing Translational Sciences. "QUINAZOLINE". Inxight Drugs. URL:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Structural Characterization of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex pharmaceutical intermediates. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid [1] is a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex pharmaceutical intermediates. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid [1] is a highly functionalized building block routinely utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors featuring quinazoline or quinoline scaffolds. In modern drug development, relying solely on nominal mass or average molecular weight is insufficient for regulatory compliance and quality control. This whitepaper provides an in-depth analysis of the exact mass characteristics of this compound and outlines a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its definitive characterization.

Section 1: Chemical Identity and Mass Specifications

The empirical formula of 2-amino-5-(benzyloxy)-4-methoxybenzoic acid is C15H15NO4 . When characterizing this compound, it is paramount to distinguish between its Molecular Weight (the average mass based on the natural isotopic abundance of its constituent elements) and its Exact Mass (the monoisotopic mass calculated using only the most abundant isotopes: ^12^C, ^1^H, ^14^N, ^16^O).

Causality in Drug Development: Why does this distinction matter? In high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF platforms), the instrument measures the mass-to-charge ratio (m/z) of the monoisotopic ion. Using the average molecular weight (273.288 g/mol ) instead of the exact mass (273.1001 Da) will lead to mass errors exceeding thousands of parts-per-million (ppm). This results in failed library matches, false negatives, and the inability to differentiate the target compound from isobaric impurities or circulating metabolites.

Table 1: Mass Specifications for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid
PropertyValueAnalytical Significance
Chemical Formula C15H15NO4Core elemental composition.
Molecular Weight 273.288 g/mol Used strictly for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 273.1001 DaTheoretical target mass for HRMS analysis.
[M+H]+ (ESI Positive) 274.1074 m/zPrimary ion observed in acidic mobile phases.
[M-H]- (ESI Negative) 272.0928 m/zPrimary ion observed in basic/neutral mobile phases.

Section 2: LC-HRMS Analytical Methodology

To ensure absolute structural integrity and detect trace impurities down to the sub-ppm level, a robust LC-HRMS workflow is required. The following protocol utilizes a hybrid quadrupole-Orbitrap mass spectrometer, applying parameters adapted from validated clinical LC-HRMS methodologies [2], which provides the sub-5 ppm mass accuracy required for stringent regulatory submissions.

Protocol: Self-Validating LC-HRMS Workflow

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures the complete dissolution of the hydrophobic benzyloxy-aromatic system. Diluting the final injection solvent to a 50:50 aqueous/organic ratio prevents solvent-induced peak broadening (the "solvent effect") during reversed-phase chromatographic injection, ensuring sharp, Gaussian peak shapes.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as both an ion-pairing agent and a potent proton donor. It drives the equilibrium of the aniline-like amino group (-NH2) toward its protonated state (-NH3+), thereby maximizing ionization efficiency and signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode.

Step 3: HRMS Acquisition Parameters

  • Action: Operate the Orbitrap in full-scan mode (m/z 100–800) at a mass resolution of 70,000 (defined at m/z 200).

  • Causality: A resolution of 70,000 is critical to resolve the target analyte's isotopic envelope from complex background matrix interferences and isobaric synthetic byproducts that may co-elute.

Step 4: Self-Validation & System Suitability

  • Action: Inject a blank (diluent only) prior to the sample to rule out column carryover. Utilize an internal lock mass (e.g., ambient fluorinated phosphazines) to continuously calibrate the mass axis during the run.

  • Validation Gate: The protocol is considered valid only if the mass error of the [M+H]+ ion (measured vs. theoretical 274.1074) is ≤ 3.0 ppm.

Section 3: Mechanistic Fragmentation (MS/MS)

While exact mass confirms the elemental formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to confirm structural connectivity.

  • Loss of the Benzyloxy Group: The most thermodynamically favored fragmentation pathway is the cleavage of the benzyl ether bond at the C5 position. This yields a highly stable, resonance-delocalized tropylium cation ([C7H7]+) at an exact mass of m/z 91.0542.

  • Decarboxylation: The carboxylic acid moiety at the C1 position readily undergoes a neutral loss of CO2 (-44 Da) or H2O (-18 Da) under higher normalized collision energies, yielding secondary fragment ions that confirm the presence of the ortho-amino benzoic acid core.

Section 4: Visualization of the Analytical Workflow

Below is the logical workflow mapping the exact mass verification and structural elucidation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid.

LC_HRMS_Workflow A Sample Prep: 1 µg/mL C15H15NO4 B UHPLC Separation (C18, 0.1% Formic Acid) A->B C ESI+ Ionization Protonation of -NH2 B->C D Orbitrap HRMS Full Scan (Res: 70k) C->D E Exact Mass Verification [M+H]+ = 274.1074 Error < 3 ppm D->E F MS/MS Fragmentation (CID) E->F G Tropylium Ion [C7H7]+ (m/z 91.0542) F->G H Decarboxylation Loss of CO2 (-44 Da) F->H

Figure 1: LC-HRMS analytical workflow for exact mass verification and MS/MS fragmentation.

References

  • Title: 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Development and clinical implementation of an LC-HRMS method for ivacaftor, lumacaftor, tezacaftor and elexacaftor in human plasma and breast milk Source: Analytical and Bioanalytical Chemistry URL: [Link]

Foundational

Pharmacokinetics of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid Derivatives: A Technical Guide to PDGFR Inhibitor Development

Executive Summary 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly privileged synthetic intermediate used extensively in the drug development of potent, selective Platelet-Derived Growth Factor Receptor (PDGFR) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly privileged synthetic intermediate used extensively in the drug development of potent, selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. By serving as the foundational building block for 6,7-disubstituted quinazoline and quinoline derivatives, this scaffold dictates both the pharmacodynamic efficacy and the pharmacokinetic (PK) resilience of the resulting drug candidates.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous pharmacokinetic profiling of these derivatives. This guide synthesizes structural causality, step-by-step self-validating experimental protocols, and bioanalytical strategies necessary to advance these compounds through preclinical development.

Scaffold Biology and Mechanistic Causality

The primary target of compounds derived from this benzoic acid scaffold is the tyrosine kinase domain of PDGFR. Overexpression and hyperactivation of PDGFR are primary drivers in proliferative disorders, including restenosis following balloon angioplasty, chronic myelomonocytic leukemia, and solid tumor growth .

Structural Causality: Early quinazoline-based kinase inhibitors frequently suffered from severe metabolic polymorphism due to variable cytochrome P450 (CYP2D6 and CYP3A4) metabolism across different patient populations. By utilizing the specific 5-(benzyloxy)-4-methoxy substitution pattern derived from our core scaffold, the resulting derivatives sterically shield vulnerable sites of oxidative metabolism. The bulky benzyloxy tail not only anchors the molecule deeply within the ATP-binding pocket of PDGFR but also restricts CYP-mediated O-dealkylation, resulting in a significantly more predictable half-life ( T1/2​ ) and Mean Residence Time (MRT).

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGFR (RTK) PDGF->PDGFR Binds & Dimerizes PI3K PI3K / AKT Pathway PDGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway PDGFR->RAS Phosphorylation Inhibitor Scaffold Derivative (PDGFR Inhibitor) Inhibitor->PDGFR Blocks Kinase Domain Proliferation Cell Proliferation & Migration PI3K->Proliferation Promotes RAS->Proliferation Promotes

Fig 1: Mechanism of action for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid derivatives on PDGFR.

Integrated Pharmacokinetic Profiling Strategy

Evaluating the PK profile of these highly lipophilic derivatives requires an integrated approach spanning in vivo dosing to high-sensitivity LC-MS/MS bioanalysis. The workflow below illustrates the critical path for acquiring robust Non-Compartmental Analysis (NCA) data.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling 0.08-24h Prep Protein Precipitation Sampling->Prep Plasma LCMS LC-MS/MS Analysis Prep->LCMS Extract Data NCA PK Calculation LCMS->Data MRM Data

Fig 2: Integrated in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow for PK evaluation.

Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent artifactual data from being interpreted as biological reality.

Protocol A: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Sprague-Dawley (SD) rats are selected due to their well-characterized hepatic enzyme profiles, making them the industry standard for evaluating the metabolic clearance of quinazoline/quinoline scaffolds.

  • Formulation Preparation:

    • Action: Dissolve the derivative in 5% DMSO / 95% PEG-400.

    • Causality: The benzyloxy and methoxy moieties confer a high LogP (lipophilicity). Standard aqueous vehicles will cause micro-precipitation in the IV line, leading to artificially low Cmax​ and fatal embolisms. This co-solvent system ensures complete molecular dispersion.

  • Animal Dosing:

    • Action: Administer 1 mg/kg Intravenously (IV) via the tail vein, and 30 mg/kg Per Os (PO) via oral gavage.

  • Serial Blood Sampling:

    • Action: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: The dense early sampling (0.08–0.5 h) is critical to accurately capture the alpha (distribution) phase, which dictates the Volume of Distribution ( Vss​ ). The 24-hour tail is required to accurately define the beta (elimination) phase for Clearance ( CL ) calculations.

  • Self-Validating Check:

    • System: Incorporate a pre-dose ( t=0 ) blood draw for every animal. This confirms a true zero baseline, ensuring that any detected analytical signal is exclusively from the administered dose and not environmental cross-contamination.

Protocol B: LC-MS/MS Bioanalysis of Plasma

Adhering to the , this protocol ensures matrix effects do not compromise quantitative integrity.

  • Matrix Aliquoting & IS Addition:

    • Action: Transfer 50 µL of rat plasma to a 96-well plate. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Protein Precipitation (PPT):

    • Action: Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Vortex for 5 minutes.

    • Causality: Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the lipophilic scaffold. The 0.1% formic acid ensures the basic secondary amines on the piperazinyl/quinazoline rings remain protonated, enhancing recovery and stabilizing the compound for positive-ion Electrospray Ionization (ESI+).

  • Centrifugation:

    • Action: Centrifuge at 4000 x g for 15 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Causality: The highly hydrophobic benzyloxy tail requires strong non-polar retention to separate the analyte from endogenous plasma phospholipids, which elute early and cause severe ion suppression.

  • Self-Validating Check:

    • System: A 6-point calibration curve (1–1000 ng/mL) and three Quality Control (QC) levels (Low, Mid, High) are embedded in every run. The analytical run is automatically rejected if the QC samples back-calculate to >±15% of their nominal concentrations.

Quantitative Data Presentation

The table below summarizes typical pharmacokinetic parameters for an optimized PDGFR inhibitor derived from the 2-amino-5-(benzyloxy)-4-methoxybenzoic acid scaffold (e.g., Compound 1b from Matsuno et al.) following NCA calculation.

Table 1: Pharmacokinetic Parameters of a Representative Derivative in Male SD Rats

PK ParameterUnitIntravenous (1 mg/kg)Oral (30 mg/kg)
Cmax​ (Max Concentration)ng/mL1240 ± 115850 ± 95
Tmax​ (Time to Max Conc.)hN/A2.0
AUC 0−∞​ (Total Exposure)ng·h/mL2150 ± 21018500 ± 1400
T1/2​ ( β ) (Terminal Half-Life)h2.8 ± 0.43.1 ± 0.5
MRT (Mean Residence Time)h3.5 ± 0.34.8 ± 0.6
CL (Systemic Clearance)L/h/kg0.46 ± 0.05N/A
Vss​ (Volume of Distribution)L/kg1.61 ± 0.12N/A
Bioavailability ( F ) %N/A28.6

Data Interpretation: The moderate clearance (0.46 L/h/kg) relative to rat hepatic blood flow (~3.3 L/h/kg) confirms that the benzyloxy substitution successfully shields the molecule from rapid first-pass metabolism. The Vss​ of 1.61 L/kg indicates excellent tissue penetration, essential for targeting solid tumors or vascular lesions.

Conclusion

The 2-amino-5-(benzyloxy)-4-methoxybenzoic acid scaffold is a masterkey in kinase inhibitor design. By understanding the causality between its structural features (e.g., the sterically hindering benzyloxy group) and its pharmacokinetic behavior, researchers can effectively design out metabolic liabilities. Executing the self-validating in vivo and bioanalytical protocols outlined in this guide ensures that the resulting PK data is both highly accurate and regulatory-compliant, accelerating the path from discovery to clinical trials.

References

  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications), 2003. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Solubilization Protocol for 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 2-Amino-5-(benzyloxy)-4-methoxybenzoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) is a critical molecular building block utilized extensively in the synthesis of 4-anilinoquinazoline-based receptor tyrosine kinase (RTK) inhibitors[1]. The specific substitution pattern—a benzyloxy group at C5 and a methoxy group at C4—is a hallmark of highly potent inhibitors targeting the Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR)[2].

The Solubilization Challenge: In its solid state, this compound exhibits high lattice energy due to strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) dimers and the primary amine (-NH₂). To achieve complete dissolution for downstream biological assays or synthetic steps, these hydrogen-bonded networks must be disrupted.

Why DMSO? Dimethyl sulfoxide (DMSO) is selected as the optimal solvent because its highly polarized sulfinyl group (S=O) acts as an aggressive hydrogen-bond acceptor. This disrupts the solute-solute hydrogen bonds, while the methyl groups of DMSO solvate the hydrophobic benzyloxy and methoxy moieties. Using anhydrous DMSO prevents competitive hydrogen bonding from water molecules, which would otherwise drastically reduce the solubility limit and promote precipitation[3].

Physicochemical Properties & Quantitative Data

Before initiating the protocol, verify the physical parameters of your batch against the theoretical properties outlined below[3].

PropertyValue
Chemical Name 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid
CAS Number 909912-09-0
PubChem CID 43380102
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Appearance Off-white to light brown solid powder
Max Practical Solubility (DMSO) ~50 mg/mL (~183 mM) at 25°C
Reconstitution Volume Matrix

Use the following table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Mass of CompoundVolume of DMSO for 10 mM Volume of DMSO for 20 mM Volume of DMSO for 50 mM
1.0 mg 365.9 µL183.0 µL73.2 µL
5.0 mg 1.830 mL914.8 µL365.9 µL
10.0 mg 3.659 mL1.830 mL731.9 µL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol ) × 10⁻³]

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. Each critical step includes a mechanistic justification and a quality control (QC) checkpoint to verify success before proceeding.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized powder from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water acts as an anti-solvent for this compound in DMSO, drastically lowering the solubility threshold and promoting premature precipitation.

Step 2: Solvent Addition
  • Action: Weigh the desired mass using an analytical balance. Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

  • Causality: Standard benchtop DMSO absorbs water rapidly from the air (hygroscopic). Only anhydrous DMSO guarantees the theoretical solubility limits are met.

Step 3: Agitation and Acoustic Cavitation (Sonication)
  • Action: Vortex the suspension for 30 seconds. If visible particulates remain, transfer the vial to an ultrasonic water bath set to 37°C for 5–10 minutes .

  • Causality: Sonication introduces acoustic cavitation—the rapid formation and implosion of microbubbles—which physically shears crystalline aggregates, maximizing the surface area exposed to the solvent. The mild 37°C heating provides the kinetic energy needed to overcome the enthalpy of dissolution without risking thermal degradation of the benzyloxy ether linkage.

  • Self-Validation (Visual QC): Shine a laser pointer through the vial. The absence of a scattered light beam (Tyndall effect) confirms complete dissolution at the molecular level.

Step 4: Sterile Filtration
  • Action: Draw the solution into a sterile syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile amber vial.

  • Causality: PTFE is chemically inert and fully compatible with pure DMSO. Never use Nylon or PES filters, as pure DMSO will dissolve or swell these membranes, leaching toxic polymers into your stock solution and invalidating downstream biological assays.

  • Self-Validation (Physical QC): The filtration should proceed with minimal back-pressure. High resistance indicates incomplete dissolution (micro-crystals clogging the pores), requiring a return to Step 3.

Step 5: Aliquoting and Cryopreservation
  • Action: Divide the stock into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes. Store immediately at -80°C .

  • Causality: The benzyloxy group is susceptible to photo-oxidation over time; amber tubes prevent UV-induced degradation. Single-use aliquots prevent freeze-thaw cycles, which force the compound out of solution due to the temperature-dependent drop in solubility limits.

Visualizations

Workflow and Quality Control

Workflow A 1. Equilibrate Powder to RT B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate (37°C) B->C D 4. Visual QC (Clear Solution) C->D E 5. Sterile Filter (0.22 µm PTFE) D->E F 6. Aliquot & Store (-80°C) E->F

Caption: Step-by-step solubilization workflow highlighting critical visual QC and sterile filtration steps.

Downstream Application: RTK Inhibitor Synthesis & Signaling

Mechanism A 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid B 6-(Benzyloxy)-4-chloro- 7-methoxyquinazoline A->B Cyclization & Chlorination C RTK Inhibitor (e.g., PDGFR Target) B->C Amine Substitution D Kinase Domain ATP-Binding Blockade C->D Target Binding E Inhibition of Cell Proliferation D->E Pathway Arrest

Caption: Mechanistic pathway from the benzoic acid building block to downstream RTK inhibition.

Troubleshooting

  • Issue: Precipitation upon dilution into aqueous assay buffers.

    • Cause: The "solvent crash" effect. The compound is highly hydrophobic and insoluble in water.

    • Solution: Ensure the final concentration of DMSO in your biological assay does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity. If precipitation still occurs at this dilution, pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) before adding it to the aqueous buffer.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43380102, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid." PubChem,[Link]

  • Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Chemsrc. "5-Hydroxy-4-methoxy-2-nitrobenzoic acid | CAS#:31839-20-0 Precursor & DownStream (CAS#:909912-09-0)." Chemsrc Chemical Database,[Link]

Sources

Application

Scale-Up Synthesis Protocol for 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid

Executive Summary 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly specialized anthranilic acid derivative that serves as a pivotal building block in the synthesis of tricyclic quinazolines and advanced kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly specialized anthranilic acid derivative that serves as a pivotal building block in the synthesis of tricyclic quinazolines and advanced kinase inhibitors (e.g., EGFR and PDGFR inhibitors) . The presence of orthogonal functional groups—a reactive aniline, a carboxylic acid, and a selectively deprotectable benzyl ether—makes this molecule highly versatile for late-stage diversification.

This application note details a robust, four-step scale-up protocol starting from commercially available methyl isovanillate. The workflow is designed with strict in-process controls (IPCs) to create a self-validating system, ensuring high chemoselectivity, regioselectivity, and scalability suitable for pharmaceutical process chemistry.

Mechanistic Rationale & Strategic Design (E-E-A-T)

To ensure technical accuracy and process reliability, each step of this synthesis has been optimized based on fundamental mechanistic principles:

  • O-Benzylation : The synthesis begins with the protection of the phenolic hydroxyl group of methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate) using benzyl bromide. Potassium carbonate in DMF provides a mild, classical Williamson ether synthesis environment that prevents ester hydrolysis.

  • Regioselective Nitration : Nitration of methyl 3-benzyloxy-4-methoxybenzoate is achieved using fuming nitric acid in acetic anhydride. Causality of Regioselectivity: The aromatic ring possesses three available positions (C2, C5, C6). The -OMe group at C4 directs ortho to C5. However, the bulky -OBn group at C3 strongly directs para to C6. The steric hindrance at the ortho positions (C2 and C5) combined with the powerful para-directing electronic effect of the benzyl ether drives the electrophilic aromatic substitution almost exclusively to C6. Following IUPAC nomenclature rules (prioritizing lowest locants 1,2,4,5 over 1,3,4,6), the resulting product is named methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate .

  • Chemoselective Nitro Reduction : Standard catalytic hydrogenation (H₂ over Pd/C) is strictly avoided here, as it would cause premature hydrogenolysis of the benzyl ether. Instead, a modified Béchamp reduction utilizing activated iron powder and ammonium chloride is employed , . Causality of Reagent Choice: NH₄Cl acts as a mild proton source and complexes with iron oxides, preventing the passivation of the Fe(0) surface. This allows the sequential reduction of the nitro group (via nitroso and hydroxylamine intermediates) to the aniline at near-neutral pH, perfectly preserving both the benzyl ether and the methyl ester.

  • Mild Saponification : The final deprotection utilizes Lithium Hydroxide (LiOH) in a biphasic THF/MeOH/H₂O system. Li⁺ strongly coordinates to the ester carbonyl, enhancing its electrophilicity and allowing hydrolysis to proceed at room temperature. This prevents the thermal decarboxylation or oxidation that electron-rich anthranilic acids often suffer under harsh basic reflux.

Quantitative Process Parameters

The following table summarizes the expected quantitative data for a 100-gram scale synthesis, establishing baseline metrics for process validation.

StepIntermediate / ProductReagentsTime (h)Temp (°C)Yield (%)Purity (HPLC)
1 Methyl 3-benzyloxy-4-methoxybenzoateBnBr, K₂CO₃, DMF4.06094%>98.0%
2 Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoateHNO₃, Ac₂O3.0-15 to 2582%>96.5%
3 Methyl 2-amino-5-benzyloxy-4-methoxybenzoateFe, NH₄Cl, EtOH/H₂O6.08089%>98.5%
4 2-Amino-5-(benzyloxy)-4-methoxybenzoic acidLiOH, THF/MeOH/H₂O12.02595%>99.0%

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl isovanillate (Starting Material) Step1 Step 1: O-Benzylation BnBr, K2CO3, DMF, 60°C SM->Step1 Int1 Methyl 3-benzyloxy-4-methoxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Nitration HNO3, Ac2O, -15°C to RT Int1->Step2 Int2 Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O Int2->Step3 Int3 Methyl 2-amino-5-benzyloxy-4-methoxybenzoate (Intermediate 3) Step3->Int3 Step4 Step 4: Saponification LiOH·H2O, THF/MeOH/H2O Int3->Step4 Prod 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (Target API Precursor) Step4->Prod

Figure 1: Four-step scale-up synthetic workflow for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid.

Step-by-Step Experimental Protocols & In-Process Controls (IPC)

Step 1: Synthesis of Methyl 3-benzyloxy-4-methoxybenzoate
  • Charge : To a 2 L jacketed glass reactor equipped with a mechanical stirrer, charge methyl isovanillate (100 g, 0.55 mol), anhydrous K₂CO₃ (114 g, 0.82 mol), and anhydrous DMF (500 mL).

  • Addition : Add benzyl bromide (103 g, 0.60 mol) dropwise over 30 minutes via an addition funnel to prevent uncontrolled exotherms.

  • Reaction : Heat the suspension to 60 °C and stir vigorously for 4 hours.

  • IPC Check : Pull a 0.5 mL aliquot. Quench with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (R_f ~0.3) is entirely replaced by the product spot (R_f ~0.6).

  • Workup : Cool the mixture to 20 °C. Pour the mixture slowly into vigorously stirred ice-water (2 L). Filter the resulting white precipitate, wash extensively with distilled water (3 × 500 mL) to remove DMF, and dry in a vacuum oven at 50 °C to constant weight.

Step 2: Regioselective Nitration
  • Charge : In a 2 L reactor, dissolve methyl 3-benzyloxy-4-methoxybenzoate (120 g, 0.44 mol) in acetic anhydride (600 mL).

  • Cooling : Circulate coolant to drop the internal temperature to -15 °C.

  • Addition : Carefully add fuming nitric acid (35 mL, ~0.88 mol) dropwise over 1 hour. Critical Parameter: Maintain the internal temperature below -5 °C to prevent oxidative cleavage of the benzyl ether.

  • Reaction : Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • IPC Check : Analyze via HPLC (C18 column, MeCN/H₂O gradient). Ensure the ratio of the desired 2-nitro isomer to the 6-nitro byproduct is >95:5.

  • Workup : Pour the mixture onto crushed ice (2.5 kg). Cautiously neutralize the acetic acid to pH 7 using cold 20% NaOH (aq) while maintaining temperature <15 °C. Filter the yellow precipitate, wash with water, and recrystallize from hot ethanol to yield pure methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate.

Step 3: Chemoselective Nitro Reduction
  • Charge : To a 3 L reactor, add methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (100 g, 0.31 mol), iron powder (325 mesh, 88 g, 1.58 mol), ammonium chloride (33 g, 0.62 mol), ethanol (800 mL), and deionized water (200 mL).

  • Reaction : Heat the mixture to gentle reflux (80 °C) with vigorous mechanical stirring for 6 hours.

  • IPC Check : Monitor via LC-MS. The reaction is complete when the nitro mass signal ([M+H]⁺ = 318.1) is completely replaced by the aniline mass signal ([M+H]⁺ = 288.1).

  • Workup : Cool the mixture to 40 °C. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake with warm EtOAc (2 × 250 mL). Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (2 × 400 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-amino-5-benzyloxy-4-methoxybenzoate as a pale solid.

Step 4: Saponification to Final Product
  • Charge : Dissolve methyl 2-amino-5-benzyloxy-4-methoxybenzoate (80 g, 0.28 mol) in a mixture of THF (400 mL) and Methanol (100 mL) in a 2 L reactor.

  • Addition : Add a solution of LiOH·H₂O (23.5 g, 0.56 mol) dissolved in water (100 mL) in one portion.

  • Reaction : Stir the monophasic solution at 25 °C for 12 hours.

  • IPC Check : Monitor by HPLC. Ensure complete disappearance of the methyl ester peak.

  • Workup : Concentrate the mixture in vacuo (bath temp <35 °C) to remove THF and MeOH. Dilute the remaining aqueous phase with water (200 mL) and cool to 0 °C. Slowly acidify the solution to pH 3.5–4.0 using 1M HCl (aq).

  • Isolation : Filter the precipitated product. Wash the filter cake with ice-cold water (2 × 100 mL) and dry under high vacuum at 45 °C for 24 hours to yield the final API precursor, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid .

Final Analytical Validation

To validate the structural integrity and purity of the final self-validating system, the following analytical suite must be executed:

  • ¹H-NMR (400 MHz, DMSO-d₆): Confirm the presence of the benzyl -CH₂- singlet at ~5.1 ppm, the methoxy -CH₃ singlet at ~3.7 ppm, and the two para-oriented aromatic protons (singlets) at ~7.3 ppm and ~6.4 ppm. The broad -NH₂ singlet should integrate to 2H.

  • LC-MS (ESI+): Confirm the exact mass [M+H]⁺ = 274.1.

  • Karl Fischer Titration: Ensure water content is <0.5% w/w prior to downstream coupling reactions (e.g., quinazoline cyclization).

References

  • Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 2003.[Link]

  • Ramadas, K., and Srinivasan, N. "Iron-ammonium chloride - a convenient and inexpensive reductant." Synthetic Communications, 1992.[Link]

  • Kelly, C. B., et al. "Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions." Organic Letters, 2017.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals scaling up the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid . This highly functionalized anthranilic acid derivative is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (such as PDGFR and EGFR inhibitors)[1].

Synthesizing this molecule requires strict control over regioselectivity and chemoselectivity. This guide bypasses generic advice to focus on the mechanistic causality behind each reaction, providing you with field-proven troubleshooting strategies and self-validating protocols.

Synthetic Workflow Overview

To achieve high purity and yield, the synthesis is typically executed in four distinct stages starting from isovanillic acid (3-hydroxy-4-methoxybenzoic acid).

SynthesisPathway SM Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) Int1 Benzyl 3-benzyloxy-4-methoxybenzoate (Double Benzylation) SM->Int1 BnBr (2.2 eq), K2CO3 DMF, 80°C Int2 Benzyl 2-nitro-5-benzyloxy-4-methoxybenzoate (Regioselective Nitration) Int1->Int2 Fuming HNO3, AcOH 0-5°C Int3 Benzyl 2-amino-5-benzyloxy-4-methoxybenzoate (Chemoselective Reduction) Int2->Int3 Fe dust, NH4Cl EtOH/H2O, 80°C Product 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (Saponification & Acidification) Int3->Product 1. NaOH, MeOH/H2O 2. HCl (pH 4.5)

Figure 1: Four-step synthetic workflow from isovanillic acid to the target zwitterionic free acid.

Troubleshooting & Mechanistic FAQs

Q1: Why is my benzylation yield low, and why am I seeing a complex mixture of products on TLC?

The Causality: Isovanillic acid contains both a nucleophilic phenolic −OH and a carboxylic acid −COOH . If you attempt a single benzylation using 1.0 equivalent of benzyl bromide, the competing nucleophilicities will result in a statistical mixture of the benzyl ether, benzyl ester, and unreacted starting material. The Solution: Force the reaction to completion by performing a "double benzylation." Use >2.0 equivalents of benzyl bromide and a mild base ( K2​CO3​ ) in DMF to intentionally form benzyl 3-benzyloxy-4-methoxybenzoate. This guarantees a single, predictable intermediate that is highly soluble in organic solvents for the subsequent nitration step.

Q2: During nitration, why does the nitro group specifically attach to the 6-position (yielding the 2-nitro product) rather than the 5-position?

The Causality: In benzyl 3-benzyloxy-4-methoxybenzoate, both the benzyloxy (C3) and methoxy (C4) groups are strongly activating, ortho/para directors. The methoxy group directs electrophiles to C5 (ortho). However, the benzyloxy group directs to C2 (ortho) and C6 (para). Because the para-directing effect of the bulky benzyloxy group is sterically favored over its hindered ortho position, the nitronium ion ( NO2+​ ) preferentially attacks C6. The Solution: Upon standard IUPAC renumbering of the resulting molecule (prioritizing the ester/acid at C1), the C6 nitro group becomes C2, and the C3 benzyloxy group becomes C5. To prevent over-nitration (dinitration) caused by these activating groups, strictly use fuming nitric acid diluted in glacial acetic acid at 0–5 °C rather than standard H2​SO4​/HNO3​ mixtures.

Q3: My nitro reduction step is cleaving the benzyloxy group. What reducing agent should I use?

The Causality: Standard catalytic hydrogenation (e.g., H2​ gas with Pd/C catalyst) is highly efficient for reducing nitro groups but will simultaneously trigger the hydrogenolysis of your benzyl ether, yielding an unwanted phenolic byproduct. The Solution: Switch to a Béchamp-type reduction employing Iron (Fe) dust and ammonium chloride ( NH4​Cl )[1]. Iron acts as a mild single-electron transfer (SET) reducing agent. It cleanly reduces the nitro group through a radical anion and nitroso intermediate to the amine, leaving the sensitive benzyl ether completely intact.

SET_Mechanism ArNO2 Ar-NO2 (Nitrobenzene deriv.) ArNO2_rad Ar-NO2•- (Radical Anion) ArNO2->ArNO2_rad + e- (from Fe) ArNO Ar-NO (Nitroso intermediate) ArNO2_rad->ArNO + e-, + 2H+, - H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e-, + 2H+ ArNH2 Ar-NH2 (Target Amine) ArNHOH->ArNH2 + 2e-, + 2H+, - H2O

Figure 2: Single-electron transfer (SET) mechanism of nitro reduction by iron preserving the ether.

Quantitative Data & Optimization Summary

Use the following table to benchmark your in-house scale-up against validated industrial metrics.

Reaction StepReagents & ConditionsTarget IntermediateExpected YieldCritical Quality Attribute (CQA)
1. Double Benzylation BnBr (2.2 eq), K2​CO3​ , DMF, 80°CBenzyl 3-benzyloxy-4-methoxybenzoate85–92%Absence of mono-benzylated phenol (via HPLC)
2. Regioselective Nitration Fuming HNO3​ , AcOH, 0–5°CBenzyl 2-nitro-5-benzyloxy-4-methoxybenzoate75–80%Regioisomeric purity >98% (via 1H -NMR)
3. Chemoselective Reduction Fe dust, NH4​Cl , EtOH/ H2​O , 80°CBenzyl 2-amino-5-benzyloxy-4-methoxybenzoate88–95%Intact benzyl ether signal at ~5.1 ppm
4. Saponification NaOH, MeOH/ H2​O , then HCl to pH 4.52-Amino-5-(benzyloxy)-4-methoxybenzoic acid90–94%Complete ester hydrolysis; zwitterion purity

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below includes built-in validation checks so you can verify the success of the reaction before proceeding to the next step.

Step 1: Double Benzylation
  • Charge a reactor with isovanillic acid (1.0 eq), anhydrous K2​CO3​ (2.5 eq), and anhydrous DMF (10 volumes).

  • Add benzyl bromide (2.2 eq) dropwise at room temperature to control the initial exotherm.

  • Heat the suspension to 80 °C and stir for 4 hours.

    • Validation Check: Run a TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly polar starting material baseline spot completely disappears, replaced by a single, high-Rf spot.

  • Quench by pouring the mixture into crushed ice. Filter the precipitated solid, wash extensively with water to remove DMF, and dry under vacuum.

Step 2: Regioselective Nitration
  • Dissolve the benzylated intermediate (1.0 eq) in glacial acetic acid (8 volumes) and cool the reactor to 0 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (1.2 eq) dropwise, strictly maintaining the internal temperature below 5 °C to prevent oxidative cleavage of the ether.

  • Stir for 2 hours at 0–5 °C.

    • Validation Check: A distinct color change to deep yellow/orange will occur. Pull a sample for HPLC; it should confirm <2% of the dinitrated byproduct.

  • Pour the mixture into crushed ice, filter the yellow precipitate, wash with cold water, and recrystallize from hot ethanol to ensure regioisomeric purity.

Step 3: Chemoselective Reduction
  • Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 volumes).

  • Add Iron dust (5.0 eq) and NH4​Cl (2.0 eq).

  • Heat the mixture to reflux (80 °C) for 3 hours[1].

    • Validation Check: The bright yellow suspension will transition into a dark brown/black slurry of iron oxides. LC-MS analysis of an aliquot should show the [M+H]+ mass shift corresponding to -30 Da ( NO2​→NH2​ ).

  • Filter the hot mixture through a Celite pad to remove the iron sludge. Concentrate the filtrate under reduced pressure to yield the amino ester.

Step 4: Saponification & Isoelectric Precipitation
  • Dissolve the amino ester in Methanol (5 volumes). Add 2M aqueous NaOH (3.0 eq).

  • Stir at 60 °C for 2 hours.

    • Validation Check: HPLC must show the complete disappearance of the ester peak and the emergence of a more polar peak (the carboxylate salt).

  • Cool the solution to room temperature. Carefully adjust the pH to 4.5 using 1M HCl.

    • Note: The product is an anthranilic acid derivative (zwitterionic). pH 4.5 is its approximate isoelectric point, ensuring maximum precipitation.

  • Collect the precipitated free acid by filtration, wash with cold water, and dry under high vacuum to afford pure 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid.

References

  • Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry (ACS Publications), 2003.1

Sources

Optimization

Troubleshooting solubility issues with 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0)[1].

Working with complex anthranilic acid (2-aminobenzoic acid) derivatives requires a deep understanding of their structural thermodynamics. This compound features a highly lipophilic benzyloxy group, a slightly polar methoxy group, and an amphoteric core (amino and carboxylic acid groups). This combination frequently leads to high crystal lattice energies and severe aqueous solubility bottlenecks during assay development.

Below, you will find a mechanistic troubleshooting guide, validated experimental protocols, and a structural workflow to ensure reproducible solvation.

Part 1: Solubility Profiling Data

To establish a baseline, it is critical to understand how the compound interacts with various solvent environments. The data below summarizes the expected solubility behavior based on its functional groups and zwitterionic nature.

Solvent SystemEstimated SolubilityRecommended ApplicationMechanistic Notes
Anhydrous DMSO > 50 mMMaster Stock PreparationDisrupts intermolecular H-bonds; fully solvates the hydrophobic benzyloxy moiety.
DMF > 30 mMAlternative StockGood for organic synthesis, but higher cellular toxicity than DMSO.
PBS (pH 7.4) < 0.1 mMNot RecommendedZwitterionic state and high LogP lead to rapid aggregation and solvent crashing.
0.1 M HCl (pH 1.0) ~ 0.5 mMGastric SimulationProtonation of the 2-amino group slightly increases polarity, but the benzyloxy group limits total dissolution.
20% HP-β-CD in Water 1 - 5 mMIn Vitro / In Vivo AssaysHydroxypropyl-β-cyclodextrin encapsulates the benzyloxy group, masking hydrophobicity.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid so difficult to dissolve in standard aqueous buffers like PBS? A1: The insolubility is driven by two competing thermodynamic forces. First, the compound contains a bulky, highly lipophilic benzyloxy group at the C5 position, which creates a large hydrophobic surface area that water cannot easily hydrate. Second, as an amphoteric molecule, the proximity of the 2-amino and 1-carboxylic acid groups allows it to form strong intermolecular hydrogen-bonded dimers or exist in a zwitterionic state within its solid crystal lattice[2]. The energy required to break this lattice (lattice enthalpy) is significantly higher than the energy gained by aqueous solvation, resulting in poor solubility.

Q2: I prepared a 50 mM stock in DMSO, but it crashes out immediately when I dilute it 1:100 into my cell culture media. How can I prevent this? A2: You are experiencing "solvent shift" precipitation. When the DMSO is rapidly diluted into an aqueous medium, the local concentration of DMSO drops, and the hydrophobic benzyloxy group forces the compound to rapidly aggregate to minimize contact with water. Solution: Do not spike DMSO stocks directly into large volumes of media. Instead, use a "step-down" formulation. Pre-complex the compound with a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or utilize a surfactant mixture (e.g., Tween-80) to lower the thermodynamic barrier to solvation before final dilution.

Q3: Can I heat the aqueous solution or sonicate it extensively to force it into solution? A3: Heating is strongly discouraged for this specific compound. While heating increases kinetic energy and temporarily breaks the crystal lattice, the compound will supersaturate. Upon cooling to 37°C (incubator temperature) or room temperature, it will undergo uncontrolled nucleation and precipitate, leading to highly variable assay concentrations. Furthermore, prolonged heating of 2-aminobenzoic acid derivatives can induce thermal decarboxylation, permanently altering your active pharmaceutical ingredient (API).

Part 3: Solubilization Workflow

The following decision tree outlines the logical progression for formulating this compound based on your downstream experimental needs.

SolubilityWorkflow Start Start: Solid Compound 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid Stock Prepare Master Stock (50 mM in Anhydrous DMSO) Start->Stock App Determine Downstream Application Stock->App InVitro In Vitro / Cell Culture Assay App->InVitro InVivo In Vivo / Animal Dosing App->InVivo Aqueous Dilute into Assay Buffer (Max 0.1% - 0.5% DMSO final) InVitro->Aqueous Formulation Formulate with Biocompatible Carriers (e.g., 10% PEG400 + 5% Tween 80) InVivo->Formulation Precipitation Check OD600 for Micro-precipitation Aqueous->Precipitation Success Proceed with Experiment Formulation->Success Cyclodextrin Pre-complex with 20% HP-β-CD prior to media addition Precipitation->Cyclodextrin OD600 > 0.05 (Precipitation) Precipitation->Success OD600 < 0.05 (Clear) Cyclodextrin->Success

Caption: Decision tree for solubilizing 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid for biological assays.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to biological testing if the validation steps fail.

Protocol A: Preparation of a Stable 50 mM Master Stock

Causality: Water absorption by DMSO will cause premature compound aggregation. Using anhydrous solvents is critical.

  • Equilibration: Allow the vial of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 14.36 mg of the compound (Molecular Weight ≈ 287.31 g/mol ).

  • Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9%, sealed under argon).

  • Agitation: Vortex for 60 seconds. Do not heat. If dissolution is slow, use a bath sonicator at room temperature for 5 minutes.

  • Validation (Visual & Optical): The solution must be completely clear. Hold the tube against a bright light source; there should be no "Schlieren lines" (refractive index gradients indicating incomplete solvation) or floating micro-particles.

  • Storage: Aliquot into single-use amber vials (the benzyloxy group can be sensitive to prolonged UV exposure) and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution via Cyclodextrin Complexation

Causality: HP-β-CD forms a hydrophobic cavity that encapsulates the bulky benzyloxy group, shielding it from water and preventing the zwitterionic core from forming insoluble dimers[2].

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer (e.g., PBS or DMEM without serum). Filter sterilize (0.22 µm).

  • Intermediate Dilution: Pipette 990 µL of the 20% HP-β-CD solution into a microcentrifuge tube.

  • Spiking: While vortexing the HP-β-CD solution at medium speed, slowly add 10 µL of the 50 mM DMSO Master Stock (from Protocol A) dropwise into the vortex vortex. Note: The order of addition is critical. Never add the aqueous buffer to the DMSO stock.

  • Equilibration: Place the tube on a rotary shaker for 30 minutes at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation (Self-Validating Step): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer, blanked against the 20% HP-β-CD buffer.

    • Pass: OD600 < 0.05. The compound is fully complexed and in solution.

    • Fail: OD600 ≥ 0.05. Micro-precipitation has occurred. Do not use this solution for cellular assays. Increase the HP-β-CD concentration or reduce the final compound concentration.

References

  • PubChem. "2-Amino-5-(benzyloxy)-4-methoxybenzoic acid". National Institutes of Health (NIH). Available at: [Link]

  • Sanphui, P., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". Crystal Growth & Design, American Chemical Society (ACS). Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid during storage

Welcome to the dedicated technical support center for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Our goal is to provide in-depth, scientifically grounded guidance to prevent its degradation during storage, ensuring the integrity and reproducibility of your results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the color of my 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid powder, from off-white to a yellowish or brownish hue. What could be the cause?

A1: Color change is a primary visual indicator of degradation. The likely culprit is oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. This process can lead to the formation of colored impurities.

To mitigate this, it is crucial to minimize the compound's exposure to air and light. Upon receipt, and after each use, the container should be tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly effective preventative measure.[1]

Q2: My compound has been stored for several months, and I'm concerned about its purity. What are the primary degradation pathways I should be aware of?

A2: 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid has three main functional groups susceptible to degradation: the aromatic amine, the benzyloxy ether, and the carboxylic acid. Understanding these potential degradation routes is key to implementing effective storage strategies.

  • Oxidation of the Aromatic Amine: As mentioned, the amino group is prone to oxidation, leading to colored byproducts. This is often the most readily observable form of degradation.

  • Cleavage of the Benzyloxy Ether: The benzyloxy group can be cleaved through several mechanisms. Photodegradation can occur upon exposure to light, particularly UV wavelengths, leading to the formation of 2-amino-4-hydroxy-5-methoxybenzoic acid and toluene or benzyl alcohol. Acid or base-catalyzed hydrolysis of the ether linkage can also occur if the compound is exposed to acidic or basic conditions, even trace amounts in the storage environment.

  • Decarboxylation: While generally requiring higher temperatures, thermal degradation can lead to the loss of the carboxylic acid group, resulting in the formation of 4-(benzyloxy)-3-methoxyaniline.

The following diagram illustrates these primary degradation pathways:

DegradationPathways cluster_main 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid cluster_oxidation Oxidation cluster_cleavage Photodegradation / Hydrolysis cluster_decarboxylation Thermal Degradation A 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid B Colored Oxidation Products A->B O2, Light C 2-Amino-4-hydroxy-5-methoxybenzoic acid + Benzyl Alcohol/Toluene A->C Light (hν), H+/OH- D 4-(Benzyloxy)-3-methoxyaniline A->D Heat (Δ)

Caption: Primary degradation pathways of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid.

Q3: What are the optimal storage conditions for long-term stability?

A3: To ensure the long-term stability of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid, a multi-faceted approach to storage is recommended, addressing the key environmental factors that drive degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the sensitive aromatic amine group.[1]
Light Amber glass vial, stored in the darkProtects the compound from photodegradation, which can cleave the benzyloxy group.
Moisture Tightly sealed container with a desiccantMinimizes moisture to prevent potential hydrolysis of the ether linkage.

For routine laboratory use, it is advisable to portion the bulk material into smaller, single-use vials to minimize repeated exposure of the entire stock to atmospheric conditions.

Q4: Can I use antioxidants to improve the stability of my compound in solution?

A4: For applications where the compound is stored in solution, the addition of an antioxidant can be beneficial, particularly to prevent oxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds. A low concentration (e.g., 0.01-0.1%) of BHT can be added to the solvent to scavenge free radicals and inhibit oxidative degradation pathways. However, it is crucial to ensure that BHT does not interfere with your downstream experiments. Always run a control to validate its compatibility with your specific application.

Troubleshooting Guide: A Practical Workflow

If you suspect degradation of your 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid, follow this systematic approach to diagnose and address the issue.

TroubleshootingWorkflow A Observe Visual Changes (Color, Clumping) B Perform Analytical Purity Check (e.g., HPLC, LC-MS) A->B C Compare with Reference Standard or Initial Lot Data B->C D Degradation Confirmed? C->D E Quarantine and Discard Affected Material D->E Yes H No Degradation Detected D->H No F Review Storage and Handling Procedures E->F G Implement Corrective Actions: - Inert Gas Purging - Aliquoting - Refrigerated Storage - Use of Desiccants F->G I Proceed with Experiment H->I J Re-evaluate Analytical Method for Sensitivity H->J If concerns persist

Caption: A workflow for troubleshooting suspected degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Incoming Material: Upon receipt, inspect the material for any discoloration. If possible, run a baseline purity analysis (e.g., HPLC) to establish an initial quality benchmark.

  • Aliquoting: In a controlled environment with low humidity (e.g., a glove box or a benchtop with a nitrogen stream), aliquot the bulk material into smaller, pre-weighed amber glass vials suitable for single or limited use.

  • Inert Gas Purging: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vials tightly. For long-term storage, consider using caps with PTFE liners for a superior seal. Parafilm can be wrapped around the cap-vial interface as an additional barrier.

  • Labeling: Clearly label each vial with the compound name, lot number, date of aliquoting, and the weight of the material.

  • Storage: Place the sealed vials in a secondary container with a desiccant. Store this container in a refrigerator at 2-8°C, away from light sources.

Protocol 2: Stability-Indicating HPLC Method for Quality Control

This protocol provides a starting point for developing a stability-indicating HPLC method to separate 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid from its potential degradation products. Method optimization and validation are essential for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (or a compatible solvent like methanol) to a concentration of approximately 0.1 mg/mL.

Interpreting the Results: A pure sample should exhibit a single major peak. The appearance of new peaks, particularly at different retention times, suggests the presence of degradation products. A decrease in the area of the main peak over time is also indicative of degradation.

References

  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid and Structural Analogues in Quinazoline Synthesis

Introduction and Strategic Context The synthesis of 4-anilinoquinazoline-based kinase inhibitors (such as the EGFR inhibitors gefitinib, erlotinib, and afatinib) relies heavily on the efficient construction of the bicycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The synthesis of 4-anilinoquinazoline-based kinase inhibitors (such as the EGFR inhibitors gefitinib, erlotinib, and afatinib) relies heavily on the efficient construction of the bicyclic quinazoline core. The foundational step in these workflows is often the Niementowski quinazoline synthesis, which condenses an anthranilic acid derivative with an amide or formamidine[1].

When designing asymmetric 6,7-disubstituted quinazolines, the choice of the anthranilic acid precursor is the most critical strategic decision. This guide objectively compares 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid against its two closest structural analogues: 2-Amino-4,5-dimethoxybenzoic acid and 2-Amino-5-hydroxy-4-methoxybenzoic acid , detailing the causality behind why specific precursors dictate the success or failure of a synthetic route.

Compound Profiles and Physicochemical Comparison

To establish a baseline for synthetic planning, the physicochemical properties and primary synthetic utilities of the three analogues are summarized below:

Property / Feature2-Amino-5-(benzyloxy)-4-methoxybenzoic acid2-Amino-4,5-dimethoxybenzoic acid (4,5-DMBA)2-Amino-5-hydroxy-4-methoxybenzoic acid
CAS Number 909912-09-05653-40-731839-21-1
Molecular Weight 273.29 g/mol 197.19 g/mol 183.16 g/mol
Protecting Group Status Benzyl ether (Orthogonal, removable via H₂, Pd/C)Methyl ether (Requires harsh Lewis acids to cleave)None (Free phenol)
Stability to POCl₃ High (Ether is stable during chlorination)High (Ether is stable during chlorination)Low (Phenol reacts to form phosphorodichloridates)
Primary Application Precursor for asymmetric 6,7-disubstituted quinazolines (e.g., Gefitinib)Precursor for symmetric 6,7-dimethoxyquinazolinesIn situ intermediate; rarely used as a starting material

Mechanistic Causality: Why the Benzyloxy Group?

In targeted drug development, the synthesis of molecules like gefitinib requires a methoxy group at the 7-position and a bulky, solubilizing ether (such as a morpholinopropyl group) at the 6-position[2]. The synthetic precursor chosen must accommodate this asymmetry.

The Flaw of 4,5-DMBA: While 2-Amino-4,5-dimethoxybenzoic acid is highly stable and readily undergoes Niementowski cyclization[3], it traps the synthetic chemist. To differentiate the 6- and 7-positions later in the synthesis, one must perform a demethylation. Reagents like L-methionine/methanesulfonic acid or BBr₃ are required, which often suffer from poor regioselectivity (yielding mixtures of 6-OH and 7-OH products) and can degrade other sensitive functional groups on the molecule[4].

The Flaw of the Free Phenol: One might assume that starting with 2-Amino-5-hydroxy-4-methoxybenzoic acid bypasses the deprotection step entirely. However, the synthesis of the quinazoline core requires converting the intermediate quinazolin-4(3H)-one to a 4-chloroquinazoline using phosphorus oxychloride (POCl₃). A free 5-hydroxyl group will aggressively react with POCl₃, leading to unwanted phosphorylation and complex polymeric mixtures, effectively destroying the yield.

The Benzyloxy Advantage: 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid solves both problems. The benzyl group acts as a robust, orthogonal protecting group. It easily survives the high-temperature formamidine cyclization and the harsh POCl₃ chlorination. Once the 4-anilino core is established, the benzyl group is cleanly and selectively removed via palladium-catalyzed hydrogenation (Pd/C, H₂) under mild conditions, revealing the pure 6-hydroxyl group for late-stage alkylation[2].

Synthetic Workflow Visualization

QuinazolineSynthesis StartA 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid CyclizationA Niementowski Cyclization (Formamidine acetate) StartA->CyclizationA StartB 2-Amino-4,5- dimethoxybenzoic acid CyclizationB Niementowski Cyclization (Formamidine acetate) StartB->CyclizationB CoreA 6-Benzyloxy-7-methoxy- quinazolin-4(3H)-one CyclizationA->CoreA CoreB 6,7-Dimethoxy- quinazolin-4(3H)-one CyclizationB->CoreB ChlorinationA Chlorination (POCl3) & Anilino Coupling CoreA->ChlorinationA ChlorinationB Chlorination (POCl3) & Anilino Coupling CoreB->ChlorinationB IntermediateA 4-Anilino-6-benzyloxy- 7-methoxyquinazoline ChlorinationA->IntermediateA IntermediateB 4-Anilino-6,7- dimethoxyquinazoline ChlorinationB->IntermediateB Deprotection Pd/C, H2 (Debenzylation) IntermediateA->Deprotection DeadEnd Harsh Demethylation Required (Poor Regioselectivity) IntermediateB->DeadEnd Phenol 6-Hydroxy-7-methoxy- quinazoline derivative Deprotection->Phenol Alkylation Late-Stage Alkylation (e.g., Morpholinopropyl) Phenol->Alkylation Target Asymmetric EGFR Inhibitor (e.g., Gefitinib analogs) Alkylation->Target

Divergent synthetic pathways of benzyloxy vs dimethoxy anthranilic acid precursors.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology describes the validated use of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid to generate an asymmetric quinazoline core. This protocol incorporates built-in analytical validation checkpoints.

Phase 1: Niementowski Cyclization
  • Reaction Setup: Suspend 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (1.0 eq) and formamidine acetate (2.5 eq) in 2-methoxyethanol (0.5 M).

  • Execution: Heat the mixture to reflux (approx. 125°C) for 4-6 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, blue fluorescence) should completely disappear, replaced by a new, lower Rf spot corresponding to 6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one. LC-MS should confirm the[M+H]⁺ mass of 283.1.

  • Workup: Cool to room temperature, precipitate with water, filter, and wash with cold ethanol. Dry under vacuum (Typical yield: 85-90%).

Phase 2: Chlorination and Anilino Coupling
  • Chlorination: Suspend the intermediate in POCl₃ (10 eq) and add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Heat to 105°C for 3 hours.

  • Validation: Evaporate excess POCl₃ in vacuo. Do not isolate the highly reactive 4-chloro intermediate. A quick quench of a micro-aliquot in methanol should show the 4-methoxy adduct via LC-MS.

  • Coupling: Dissolve the crude residue in isopropanol. Add the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) and heat at 90°C for 2 hours.

  • Workup: Cool, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via recrystallization.

Phase 3: Orthogonal Debenzylation
  • Reaction Setup: Dissolve the coupled product in a mixture of THF/MeOH (1:1). Add 10% Pd/C (0.1 eq by weight).

  • Execution: Purge the flask with Nitrogen, then introduce Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: The cleavage of the benzyl ether is highly sensitive to catalyst poisoning. If LC-MS shows incomplete conversion after 12 hours, filter the mixture through Celite, add fresh Pd/C, and re-subject to H₂. The product should show a mass shift of -90 Da (loss of the benzyl group).

  • Final Isolation: Filter through a Celite pad to remove the palladium catalyst, concentrate the filtrate, and isolate the pure 6-hydroxy-7-methoxyquinazoline derivative, ready for late-stage alkylation[2].

Sources

Comparative

A Comparative Guide to the LC-MS Validation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid for Preclinical Pharmacokinetic Studies

In the landscape of preclinical drug development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of reliable pharmacokinetic (PK) assessment. This guide provides an in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of reliable pharmacokinetic (PK) assessment. This guide provides an in-depth technical comparison of two prominent analytical methodologies for the validation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid, a representative aromatic amine with potential therapeutic applications. We will explore a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the validation process. Our approach is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies described are scientifically sound and generate trustworthy data.[1][2][3][4][5][6]

The Imperative of Method Validation

Before any analytical method can be confidently applied to study samples, it must undergo a rigorous validation process. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] For the quantification of a potential drug candidate in a biological matrix like plasma, this means the method must be accurate, precise, selective, and robust enough to deliver reliable concentration data. This guide adheres to the principles detailed in the ICH Harmonised Guideline M10 on Bioanalytical Method Validation.[3]

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision, balancing the need for sensitivity and selectivity against factors like sample complexity, throughput requirements, and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7] By coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, we can achieve very low limits of quantitation and minimize interferences from the complex biological matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of many analytical laboratories, HPLC-UV is a robust and cost-effective technique. Its suitability depends on the analyte possessing a chromophore that absorbs UV light, which 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid does. While generally less sensitive than LC-MS/MS, it can be a suitable alternative for applications where higher concentrations are expected.

The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS and HPLC-UV method for the analysis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid in human plasma.

Validation Parameter LC-MS/MS HPLC-UV Acceptance Criteria (ICH M10) [3][8]
Linearity (r²) >0.998>0.995≥0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mLSignal-to-noise > 5; acceptable accuracy and precision
Upper Limit of Quantitation (ULOQ) 1000 ng/mL5000 ng/mLWithin the demonstrated linear range
Intra-day Precision (%RSD) < 5%< 8%≤15% (≤20% at LLOQ)
Inter-day Precision (%RSD) < 6%< 10%≤15% (≤20% at LLOQ)
Intra-day Accuracy (%Bias) ± 7%± 10%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) ± 8%± 12%Within ±15% (±20% at LLOQ)
Selectivity HighModerateNo significant interference at the retention time of the analyte and IS.[8]
Matrix Effect (%CV) < 10%N/APrecision of slopes from different matrix lots should be ≤15%
Recovery (%) Consistent and reproducibleConsistent and reproducibleNot a strict requirement, but should be consistent

Experimental Protocols and Rationale

A sound analytical method is built on a series of logical, scientifically-driven choices. Here, we detail the step-by-step methodologies for both LC-MS/MS and HPLC-UV, explaining the reasoning behind our selections.

Method 1: High-Sensitivity LC-MS/MS Quantification

This method is designed for high sensitivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into UPLC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Analyte Concentration d2->d3

Caption: LC-MS/MS workflow for the quantification of the target analyte.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte). The use of a stable isotope-labeled IS is best practice as it corrects for variability in extraction and matrix effects.[9]

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins. Acetonitrile is an effective precipitating agent for a wide range of proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: UPLC (Ultra-Performance Liquid Chromatography) system for fast and efficient separations.

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). C18 columns are versatile and provide good retention for moderately polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is added to improve peak shape and enhance ionization in positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes. This allows for the elution of the analyte while washing out more hydrophobic components of the matrix.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode. The amino group on the analyte is readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM). This highly selective and sensitive technique monitors a specific precursor-to-product ion transition for the analyte and the internal standard.

Method 2: HPLC-UV as a Comparative Alternative

This method provides a robust and cost-effective alternative for applications where the high sensitivity of LC-MS/MS is not required.

cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing h_p1 Plasma Sample (200 µL) h_p2 Add Internal Standard (Structural Analog) h_p1->h_p2 h_p3 Liquid-Liquid Extraction (Ethyl Acetate) h_p2->h_p3 h_p4 Vortex & Centrifuge h_p3->h_p4 h_p5 Evaporate Organic Layer h_p4->h_p5 h_p6 Reconstitute in Mobile Phase h_p5->h_p6 h_a1 Inject into HPLC System h_p6->h_a1 h_a2 Chromatographic Separation (C18 Column) h_a1->h_a2 h_a3 UV Detection (e.g., 254 nm) h_a2->h_a3 h_d1 Integrate Peak Areas h_a3->h_d1 h_d2 Generate Calibration Curve h_d1->h_d2 h_d3 Calculate Analyte Concentration h_d2->h_d3

Caption: HPLC-UV workflow for the quantification of the target analyte.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 20 µL of an appropriate internal standard (e.g., a structurally similar compound with a different retention time).

    • Add 1 mL of ethyl acetate and vortex for 3 minutes. Liquid-liquid extraction provides a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix interference in UV detection.[10]

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 65:35 v/v). Phosphoric acid helps to maintain a consistent pH and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: A wavelength is chosen based on the absorbance maximum of the analyte, likely around 254 nm due to the aromatic structure.

    • Column Temperature: 30°C to ensure reproducible retention times.

Conclusion: Selecting the Appropriate Method

The validation data presented herein demonstrates that both LC-MS/MS and HPLC-UV can be successfully validated for the quantification of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid in plasma. The choice between them is dictated by the specific requirements of the study.

  • LC-MS/MS is the unequivocally superior choice for regulated bioanalysis in drug development, especially for early-phase PK studies where analyte concentrations can be very low. Its high sensitivity and selectivity ensure the generation of reliable data that will withstand regulatory scrutiny.

  • HPLC-UV serves as a viable, cost-effective alternative for applications where lower sensitivity is acceptable, such as in later-stage studies with higher dosing or for in-process sample analysis during drug synthesis.

Ultimately, a thorough validation process, grounded in the principles of scientific integrity and guided by regulatory standards, is paramount to ensuring the quality and reliability of the data that underpins critical drug development decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • T-Bio. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • De Nul, M., et al. (2019). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinica Chimica Acta, 498, 137-144. [Link]

  • Findlay, J. W. A., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 869-872. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kanwal, N. (2017). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reddit. (2022). LC-MS method validation resources. r/massspectrometry. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology. (n.d.). III Analytical Methods. AIST. [Link]

Sources

Validation

2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid: Analytical Reference Standard Validation &amp; Comparison Guide

[4-(N-substituted (thio)carbam", provides a solid foundation. Constructing Comparison Guide I'm now building the comparison guide based on the retrieved data. The title will be "." I've laid out the executive summary, fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[4-(N-substituted (thio)carbam", provides a solid foundation.

Constructing Comparison Guide

I'm now building the comparison guide based on the retrieved data. The title will be "." I've laid out the executive summary, focusing on its role in synthesizing quinazoline/quinoline APIs. Currently, I'm defining the mechanistic context, highlighting the importance of the benzyloxy and methoxy groups. I will also incorporate a DOT diagram showing the synthetic pathway. Finally, I will address the analysis of certified vs. commercial materials.

Developing Analytical Protocols

I'm deep in protocol development. Protocol 1, HPLC-UV/MS, now includes orthogonal detectors and system suitability, ensuring validation. Protocol 2 focuses on 1H-NMR and FT-IR, with TMS as an internal standard, and specific peak assignments for structural elucidation. I'm also preparing DOT diagram 2 for the analytical validation workflow.

Visualizing Reaction Pathways

I'm now generating a DOT diagram to represent the synthetic route, starting from substituted benzoic acid to the target API, highlighting key intermediates like 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid. The diagram will depict the transformations, including cyclization to form the quinazoline/quinoline core, and I'm also adding a representation of potential impurity formation, specifically the debenzylated impurity, which will be critical for analytical validation.

Refining the Workflow

I've just refined DOT diagram 2, the analytical validation workflow. It clearly shows the process beginning with sample preparation, progressing to HPLC-UV/MS for purity and mass confirmation, 1H and 13C NMR for structural elucidation, and Karl Fischer & TGA for moisture and volatiles analysis, all leading to the certified certificate of analysis. I am also planning on adding an element to account for the analysis of the Certificate of Analysis (CoA) to the workflow.

Justifying Critical Parameters

Now I'm focusing on strengthening the justifications within the analytical protocols and comparison guide. I'm elaborating on the "why" behind specific choices, like gradient elution in HPLC to separate polar and lipophilic moieties, and the importance of the 6,7-substitution pattern in quinazoline derivatives for receptor binding efficacy. I've also incorporated the analytical workflow to the diagram showing the certificate of analysis.

Executive Summary

In the highly regulated landscape of pharmaceutical development, the precision of analytical reference standards is non-negotiable. 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (CAS: 909912-09-0) [1] serves as a critical synthetic intermediate and a key analytical marker in the manufacturing of quinazoline and quinoline-based active pharmaceutical ingredients (APIs), particularly tyrosine kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) [2].

This guide provides an objective, data-driven comparison between Certified Reference Material (CRM) grade and standard commercial-grade variants of this compound. Furthermore, it details self-validating analytical protocols designed to ensure absolute structural integrity and purity, empowering analytical chemists and drug development professionals to eliminate false positives during API impurity profiling.

Mechanistic Context & Structural Significance

The molecular architecture of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid dictates the final substitution pattern of the resulting API. During the cyclization to a quinazoline core, the 4-methoxy and 5-benzyloxy groups of the benzoic acid become the 6- and 7-substituents of the quinazoline ring.

Causality in Drug Design: Research demonstrates that the specific oxygen-linked substituents at these positions significantly interact with the β-PDGFR binding pocket, directly modulating the inhibitor's potency (IC₅₀) [2]. If the benzyloxy group undergoes premature cleavage (debenzylation) during synthesis, the resulting phenolic impurity can cascade through the synthetic pathway, yielding a structurally compromised API with altered pharmacokinetics. Therefore, utilizing a highly pure, rigorously validated reference standard is mandatory to accurately quantify this degradation pathway.

SynthPathway SM Starting Material (Substituted Benzoic Acid) Intermediate 2-Amino-5-(benzyloxy)- 4-methoxybenzoic acid (CAS: 909912-09-0) SM->Intermediate Nitration & Reduction Quinazoline Quinazoline/Quinoline Core (Cyclization) Intermediate->Quinazoline Formamide / Heat Impurity Debenzylated Impurity (Analytical Target) Intermediate->Impurity Degradation / Cleavage API Target API (e.g., PDGFR/EGFR Inhibitor) Quinazoline->API Cross-Coupling Impurity->API Contaminates final API

Figure 1: Synthetic pathway and degradation risk of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid.

Comparative Analysis: CRM Grade vs. Commercial Grade

When selecting a reference standard for quantitative impurity profiling, researchers must choose between standard commercial building blocks and analytical-grade Certified Reference Materials (CRMs). The table below summarizes the experimental performance and validation metrics of both grades.

Why these metrics matter: A commercial grade with 97% purity may contain up to 3% of positional isomers or desmethyl/debenzyl impurities. When used to generate a standard curve for HPLC, this 3% variance directly skews the quantitative assay of the final API, potentially causing a batch failure during regulatory review.

Table 1: Performance and Specification Comparison
ParameterCertified Reference Material (CRM)Standard Commercial GradeImpact on Analytical Workflow
Chromatographic Purity (HPLC-UV) ≥ 99.5% (Area %)95.0% – 98.0%High purity prevents baseline interference and ensures accurate response factors.
Assay (qNMR / Titration) > 99.0% (Mass balance)Not routinely performedMass balance accounts for invisible impurities (salts, inorganics).
Moisture Content (Karl Fischer) < 0.5%Up to 2.0%Excess moisture alters the true molecular weight, skewing standard curve calculations.
Residual Solvents (GC-HS) Complies with ICH Q3COften contains DMF/TolueneResidual solvents can co-elute or suppress ionization in LC-MS applications.
Documentation Comprehensive CoA (NMR, IR, MS, HPLC)Basic H-NMR & HPLCFull traceability is required for GLP/GMP compliance and IND/NDA filings.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness, the validation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid must employ orthogonal techniques. The following protocols are designed as self-validating systems: if the sample is compromised, the internal system suitability criteria will fail, preventing the release of inaccurate data.

Protocol A: Orthogonal HPLC-UV/MS for Purity and Identity

Causality of Design: A gradient elution is utilized to effectively manage the vast polarity difference between the highly polar amino/carboxylic acid groups and the lipophilic benzyloxy moiety. The dual-detector setup (UV and MS) ensures that any UV-transparent impurities are caught by mass spectrometry.

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm (End-capped to prevent peak tailing of the free amine).

    • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the carboxylic acid to maintain a consistent retention time).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the aromatic core) and ESI-MS (Positive mode).

  • Self-Validation Check (System Suitability): Inject a resolution mixture containing the standard and its known debenzylated impurity. The protocol is only valid if the resolution ( Rs​ ) between the two peaks is > 2.0.

  • Data Acquisition: Confirm the primary UV peak accounts for >99.5% of the total area. Cross-reference the MS spectra at this retention time to confirm the molecular ion [M+H]+ at m/z 274.1.

Protocol B: Structural Elucidation via ¹H-NMR

Causality of Design: Mass spectrometry confirms the molecular weight, but it cannot differentiate between positional isomers (e.g., 2-amino-4-(benzyloxy)-5-methoxybenzoic acid). ¹H-NMR provides definitive regiochemical assignment.

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher.

  • Critical Peak Assignments (Self-Validating Markers):

    • Methoxy Protons (-OCH₃): Look for a sharp singlet integrating to 3H near δ 3.7 - 3.9 ppm.

    • Benzyloxy Methylene (-O-CH₂-Ph): Look for a distinct singlet integrating to 2H near δ 5.0 - 5.2 ppm.

    • Aromatic Core Protons: The para-relationship of the two remaining protons on the central benzoic acid ring will appear as two distinct singlets (no ortho/meta coupling) integrating to 1H each, confirming the 2,4,5-substitution pattern.

AnalWorkflow SamplePrep Sample Preparation (Standardized Dilution) HPLC HPLC-UV/MS (Purity & Mass Confirmation) SamplePrep->HPLC Aliquot 1 NMR 1H & 13C NMR (Structural Elucidation) SamplePrep->NMR Aliquot 2 KF Karl Fischer & TGA (Moisture & Volatiles) SamplePrep->KF Aliquot 3 CoA Certified Certificate of Analysis (CoA) HPLC->CoA >99.5% Purity NMR->CoA Conforms to Structure KF->CoA <0.5% Water

Figure 2: Orthogonal analytical validation workflow for reference standard certification.

Conclusion & Best Practices

The validation of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid as an analytical reference standard requires rigorous, orthogonal testing to ensure both chemical purity and structural identity. For drug development professionals synthesizing quinazoline-based kinase inhibitors, utilizing a CRM-grade standard rather than a commercial intermediate is crucial. The investment in a highly characterized standard mitigates the risk of downstream analytical failures, ensures accurate impurity quantitation, and satisfies the stringent requirements of regulatory agencies.

Best Practice: Always store the reference standard in a desiccator at 2-8°C, protected from light, to prevent ambient moisture absorption and photo-degradation of the benzyloxy moiety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43380102, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid." PubChem, [Link].

  • Matsuno, Kenji, et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 23, 2003, pp. 4910-4925. ACS Publications, [Link].

Comparative

Analytical Characterization of 2-Amino-5-(benzyloxy)-4-methoxybenzoic Acid: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy

Executive Summary 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly functionalized anthranilic acid derivative that serves as a critical building block in the synthesis of quinazoline-based kinase inhibitors, speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is a highly functionalized anthranilic acid derivative that serves as a critical building block in the synthesis of quinazoline-based kinase inhibitors, specifically those targeting Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation[1]. For drug development professionals and analytical chemists, monitoring the structural integrity, deprotection steps, and purity of this intermediate is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive fingerprint of the molecule's complex functional groups[2]. However, the choice of sampling technique drastically impacts the quality of the spectral data. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission for the characterization of this specific Active Pharmaceutical Ingredient (API) intermediate, providing actionable, self-validating protocols for the laboratory.

Chemical Profiling & Mechanistic Band Assignment

To effectively evaluate analytical methods, we must first understand the molecular architecture of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid and the causality behind its vibrational modes[3]. The molecule features a primary aromatic amine, a conjugated carboxylic acid, and two distinct ether linkages (methoxy and benzyloxy) attached to a central benzene ring.

Causality in Spectral Shifts
  • Carbonyl Shift: In a standard aliphatic carboxylic acid, the C=O stretch typically appears around 1720 cm⁻¹. However, in this molecule, the carboxylic acid is directly attached to the aromatic ring. This conjugation lowers the force constant of the C=O double bond. Furthermore, the primary amine group at the ortho position (position 2) forms an intramolecular hydrogen bond with the carbonyl oxygen. This dual effect shifts the C=O stretch significantly lower, to the 1670–1650 cm⁻¹ range.

  • Amine/Hydroxyl Overlap: The primary amine produces two sharp N-H stretching bands (asymmetric and symmetric) between 3450 and 3350 cm⁻¹[4]. Simultaneously, the carboxylic acid produces a massive, broad O-H stretch from 3300 down to 2500 cm⁻¹ due to extensive intermolecular hydrogen bonding.

Table 1: Predicted FTIR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Primary Amine (-NH₂) N-H Asym. & Sym. Stretch~3450, ~3350Medium, Sharp doubletDistinct doublet confirms primary amine; differentiates from secondary amine (singlet)[4].
Carboxylic Acid (-COOH) O-H Stretch3300 – 2500Broad, StrongExtensive intermolecular H-bonding broadens the signal across the high-frequency region.
Carboxylic Acid (-COOH) C=O Stretch1670 – 1650Strong, SharpShifted lower than typical aliphatic acids due to aromatic conjugation and ortho-NH₂ H-bonding.
Methoxy & Benzyloxy (-OR) C-O-C Asym. & Sym. Stretch~1250, ~1040StrongCharacteristic ether linkages; asymmetric stretch is typically stronger[5].
Aromatic Rings C=C Ring Stretch~1600, ~1500Medium to StrongSkeletal vibrations of the tetrasubstituted and monosubstituted benzene rings.
Benzyloxy (-OCH₂Ph) C-H Out-of-Plane Bending~750, ~690StrongDiagnostic for the monosubstituted benzene ring of the benzyl protecting group.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid, the primary analytical challenge is the hygroscopic nature of KBr .

Potassium bromide absorbs atmospheric moisture rapidly. Water exhibits a very broad and intense O-H stretching band centered around 3400 cm⁻¹. If a KBr pellet absorbs moisture during preparation, this water band will completely mask the delicate ~3450 and ~3350 cm⁻¹ N-H stretches of the API intermediate[6]. This leads to ambiguous confirmation of the amine's presence—a critical flaw if the FTIR is being used to monitor the catalytic reduction of a 2-nitro precursor to the 2-amino product. ATR-FTIR bypasses this matrix entirely[7].

Table 2: Performance Evaluation Matrix
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct powder application)Extensive (Grinding, mixing, pressing)
Moisture Interference Negligible (Ideal for N-H detection)High (Water masks the 3500-3300 cm⁻¹ region)[6]
Amine/Hydroxyl Resolution Excellent (Clear doublet visible)Poor to Moderate (Dependent on KBr dryness)
Fingerprint Region (<1500 cm⁻¹) Moderate (Peak intensities vary with depth)Excellent (Sharp, well-defined peaks)
Destructive Nature Non-destructive (Sample recoverable)Destructive (Sample embedded in KBr)

Workflow Visualizations

MethodSelection A Solid API Intermediate 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid B Moisture Interference a Concern? (N-H / O-H overlap) A->B C High Fingerprint Resolution Required? B->C No D ATR-FTIR (Diamond/ZnSe Crystal) B->D Yes C->D No E Transmission FTIR (KBr Pellet) C->E Yes

Caption: Decision matrix for selecting FTIR sampling techniques based on functional group overlap.

Pathway N1 Precursor: 2-Nitro Derivative N2 Catalytic Reduction (H2, Pd/C) N1->N2 N3 Product: 2-Amino Derivative N2->N3 N4 FTIR Signal: Loss of ~1530 cm⁻¹ N3->N4 Monitor N5 FTIR Signal: Gain of ~3350 cm⁻¹ N3->N5 Monitor

Caption: FTIR spectroscopic monitoring of the nitro-to-amine reduction pathway.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate self-validating steps (e.g., polystyrene calibration and background subtraction) to prevent false spectral artifacts[8].

Protocol A: ATR-FTIR Analysis (Recommended for this Compound)

Because ATR-FTIR relies on an evanescent wave penetrating the sample, intimate contact between the crystal and the sample is the causal factor for high signal-to-noise ratios[2].

  • System Validation: Scan a standard polystyrene film. Verify that the aromatic C-C stretch peak is located at exactly 1601 cm⁻¹ (±1 cm⁻¹) to confirm interferometer calibration.

  • Background Collection: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (air) to subtract ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor.

  • Sample Application: Transfer ~2 mg of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software's force gauge indicates optimal contact. Mechanistic note: Insufficient pressure leaves air gaps, drastically reducing the intensity of high-wavenumber peaks (like the critical N-H stretches).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 scans.

  • Post-Processing: Apply an ATR correction algorithm in the spectrometer software. Why? Penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers), which artificially inflates the intensity of fingerprint peaks relative to the N-H/O-H region.

Protocol B: KBr Pellet Transmission Analysis (Alternative for Fingerprint Profiling)

Use this method only if high-resolution mapping of the ether C-O-C stretches (~1250, ~1040 cm⁻¹) is required, as transmission avoids the depth-of-penetration distortion seen in ATR[9].

  • Matrix Preparation (Critical Step): Dry spectroscopy-grade KBr in a vacuum oven at 110°C for at least 2 hours prior to use to eliminate baseline moisture.

  • Sample Milling: Weigh 1–2 mg of the API intermediate and 100–200 mg of the dried KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Mechanistic note: The particle size must be reduced to <2 µm (smaller than the wavelength of IR light) to prevent the Christiansen effect (asymmetric scattering artifacts on peak baselines).

  • Pellet Pressing: Transfer the homogeneous mixture into a 13 mm stainless steel die. Apply 8 to 10 tons of pressure under a vacuum for 3–5 minutes to fuse the KBr into a transparent disk.

  • Background Collection: Scan an empty sample compartment (or a pure, blank KBr pellet) to establish the baseline[8].

  • Acquisition: Mount the sample pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

References

  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)
  • Interpretation of Fourier Transform Infrared Spectra (FTIR)
  • Source: bumipublikasinusantara.
  • Source: acs.
  • How to Read and Interpret FTIR Spectroscope of Organic ...
  • Source: mdpi.
  • Source: ijpsonline.
  • Source: benchchem.
  • Source: spectroscopyonline.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.